2-Morpholinemethanesulfonamide
Description
2-Morpholinemethanesulfonamide is a sulfonamide derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a methanesulfonamide group (-SO₂NH₂). This compound is synthesized via the reaction of morpholine with methanesulfonyl chloride or related reagents under controlled conditions, as exemplified in optimized protocols using sodium hypochlorite for sulfonamide bond formation . Its structure combines the polar, water-soluble morpholine moiety with the sulfonamide group, which is known for its bioactivity and versatility in medicinal chemistry.
Key properties include moderate solubility in polar solvents due to the morpholine ring and hydrogen-bonding capacity from the sulfonamide group.
Properties
Molecular Formula |
C5H12N2O3S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
morpholin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C5H12N2O3S/c6-11(8,9)4-5-3-7-1-2-10-5/h5,7H,1-4H2,(H2,6,8,9) |
InChI Key |
PWAYXKWGDMEGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinemethanesulfonamide typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired sulfonamide product. Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide, to produce sulfonamides in an environmentally friendly manner .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinemethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used .
Scientific Research Applications
2-Morpholinemethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential as an antibacterial and antiviral agent. It is also used in the development of drugs for various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-Morpholinemethanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group acts as a competitive inhibitor of enzymes that require para-aminobenzoic acid (PABA) for their activity. By mimicking PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Selected Sulfonamides
Key Observations:
- Morpholine vs. Aromatic Rings : The morpholine group in this compound enhances solubility compared to purely aromatic sulfonamides (e.g., benzenesulfonamide derivatives) . However, aromatic systems (e.g., sulfadiazine) often exhibit stronger antimicrobial activity due to enhanced membrane penetration .
- Functional Groups : The ester group in methyl 2-(benzenesulfonamido)acetate introduces hydrolytic instability, whereas this compound’s morpholine ring provides metabolic resistance, making it more suitable for prolonged biological applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (K) | Solubility (Polar Solvents) | Stability |
|---|---|---|---|---|
| This compound | ~196 (estimated) | Not reported | High | Stable to hydrolysis |
| Methyl 2-(benzenesulfonamido)acetate | 259.29 | 332 | Moderate | Hydrolytically labile |
| Sulfadiazine | 250.28 | 473–478 | Low | Heat-stable |
| Methanesulphonamide | 94.10 | 363–365 | High | Stable |
Notes:
- This compound’s solubility surpasses that of sulfadiazine due to its heterocyclic oxygen and nitrogen atoms, which facilitate hydrogen bonding .
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